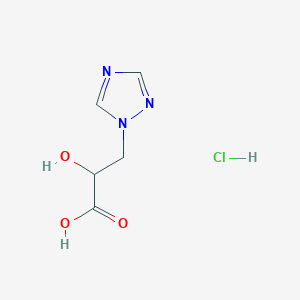

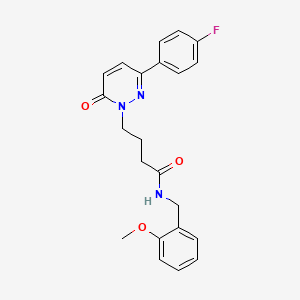

![molecular formula C11H22O2Si B2764094 1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropanecarbaldehyde CAS No. 944794-73-4](/img/structure/B2764094.png)

1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropanecarbaldehyde

Overview

Description

- 1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropanecarbaldehyde is a compound with a cyclopropane ring and a silyl-protected aldehyde group.

- The tert-butyl(dimethyl)silyl group serves as a protecting group for the aldehyde functionality, making it more stable and facilitating synthetic transformations.

Synthesis Analysis

- The synthesis of this compound involves the introduction of the tert-butyl(dimethyl)silyl group onto the aldehyde. This can be achieved using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF).

- The reaction proceeds via N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent.

Molecular Structure Analysis

- The molecular formula of the compound is C10H20O2Si .

- The tert-butyl(dimethyl)silyl group is attached to the oxygen atom of the aldehyde, providing stability and protection.

Chemical Reactions Analysis

- The tert-butyl(dimethyl)silyl group can be cleaved using tetra-n-butylammonium fluoride (TBAF) to regenerate the aldehyde functionality.

- The compound is stable to aqueous base but can be converted back to the aldehyde under acidic conditions.

Physical And Chemical Properties Analysis

- Molecular Weight : 230.426 g/mol

- Stability : Stable to aqueous base, but susceptible to acidic hydrolysis.

- Solubility : Soluble in organic solvents.

Scientific Research Applications

Solvent Influence on Reactivity

- Reactivity in Different Solvents : Research by Ruck and Jones (1998) highlighted how solvents impact the reactivity of tert-butylcarbene. They found that solvents capable of forming a complex with the carbene favor the formation of alkene products, a reaction potentially relevant to compounds like 1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropanecarbaldehyde (Ruck & Jones, 1998).

Photophysical Properties

- Organic Optoelectronic Applications : Hu et al. (2013) synthesized tert-butyl-1,3-dimethylpyrene carbaldehydes, closely related to the compound , and demonstrated their potential in organic optoelectronic applications like organic light-emitting devices (OLEDs). This implies that similar compounds could also find use in this area (Hu et al., 2013).

Chemical Kinetics

- Oxidation Behavior : A study by Brocard, Baronnet, and O'neal (1983) on the oxidation of methyl tert-butyl ether (MTBE) provides insights into the oxidation behavior of tert-butyl compounds. This research could offer a contextual framework for understanding the chemical kinetics of similar compounds (Brocard, Baronnet, & O'neal, 1983).

Stereochemical Reactions

- Stereochemical Control in Reactions : Kazuta et al. (2004) explored stereochemically controlled reactions involving cyclopropanecarbaldehydes. Their findings on the chelation-controlled stereoselective addition reactions offer valuable insights into similar reactions that could involve 1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropanecarbaldehyde (Kazuta et al., 2004).

Asymmetric Synthesis

- Synthesis of Amines : Ellman, Owens, and Tang (2002) discussed the use of N-tert-butanesulfinyl imines for asymmetric synthesis of amines, indicating a potential application area for similar tert-butyl compounds in synthesizing a wide range of amines (Ellman, Owens, & Tang, 2002).

Silacyclopropane Formation

- Metal-Catalyzed Silacyclopropanation : Ciraković, Driver, and Woerpel (2004) developed a method for metal-catalyzed di-tert-butylsilylene transfer, leading to silacyclopropane formation. This suggests potential applications for similar compounds in the formation of silacyclopropanes (Ciraković, Driver, & Woerpel, 2004).

Oxidative Cyclization

- Formation of 2-Acyl-3,4-dihydronaphthalenes : Liu et al. (2018) presented a method for oxidative cyclization of methylenecyclopropanes with aldehydes, creating 2-acyl-3,4-dihydronaphthalenes. This research might guide the use of similar tert-butyl compounds in the synthesis of complex organic structures (Liu et al., 2018).

Safety And Hazards

- The compound may cause respiratory and skin irritation.

- It is flammable.

Future Directions

- Investigate further synthetic applications of this compound.

- Explore its reactivity in various reactions.

- Study its potential biological activities.

Feel free to ask if you need more information or have any other requests! 😊

properties

IUPAC Name |

1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2Si/c1-10(2,3)14(4,5)13-9-11(8-12)6-7-11/h8H,6-7,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFIJDLRSPOAEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1(CC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde | |

CAS RN |

944794-73-4 | |

| Record name | 1-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

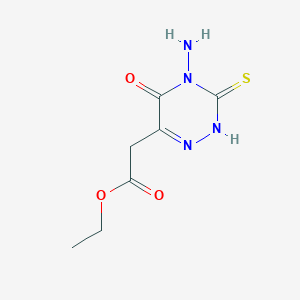

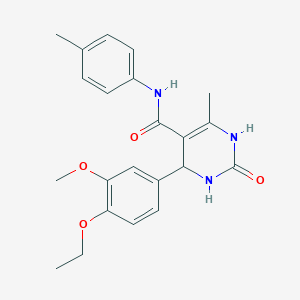

![Tert-butyl 3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate](/img/structure/B2764013.png)

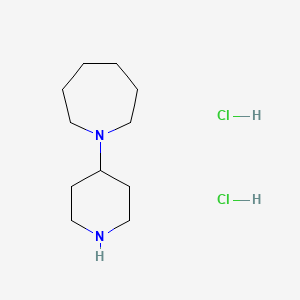

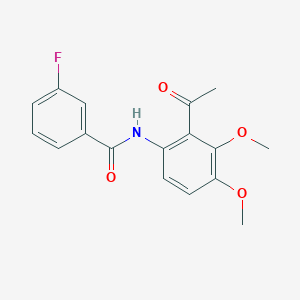

![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2764015.png)

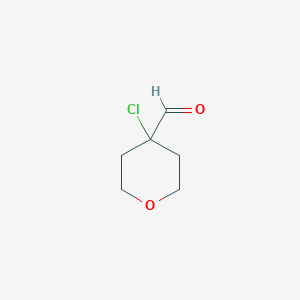

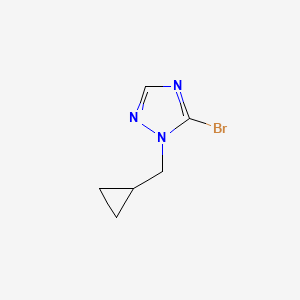

![N-isopropyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2764025.png)

![[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride](/img/structure/B2764027.png)

![(E)-3-[3-chloro-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2764034.png)